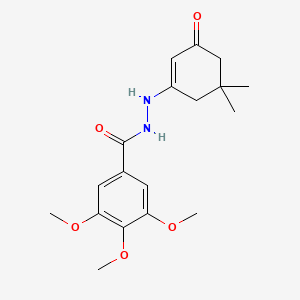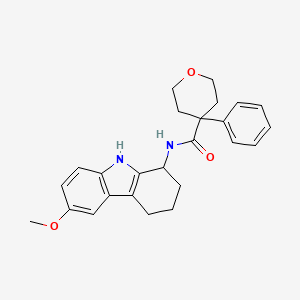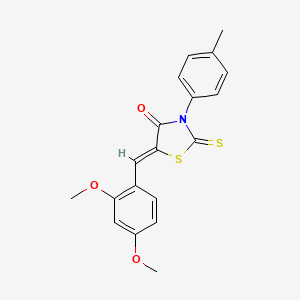![molecular formula C19H24N2O5S B12163859 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-(3,4-ジメトキシベンジリデン)-2,4-ジオキソ-1,3-チアゾリジン-3-イル]-N-(3-メチルブチル)アセトアミドは、硫黄原子と窒素原子を含む5員環複素環構造であるチアゾリジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(5Z)-5-(3,4-ジメトキシベンジリデン)-2,4-ジオキソ-1,3-チアゾリジン-3-イル]-N-(3-メチルブチル)アセトアミドの合成は、通常、以下の手順で行われます。
チアゾリジン環の形成: チアゾリジン環は、チオ尿素誘導体とα-ハロケトンを含む環化反応によって合成できます。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。
ベンジリデン基の導入: ベンジリデン基は、チアゾリジン誘導体と3,4-ジメトキシベンズアルデヒドの間の縮合反応によって導入されます。この反応は、しばしばp-トルエンスルホン酸などの酸によって触媒され、還流下で行われます。
アシル化: 最終段階は、チアゾリジン誘導体をN-(3-メチルブチル)アセトアミドでアシル化することです。この段階は、通常、ピリジンまたはトリエチルアミンなどの塩基の存在下で、アシルクロリドまたは無水物を使用して行われます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。収率と純度を最大化するには、温度、溶媒の選択、触媒濃度などの反応条件を最適化することが重要になります。連続フローリアクターと自動合成プラットフォームを使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジン環の硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はカルボニル基を標的にすることができ、それらをアルコールに変換する可能性があります。
置換: 芳香環は、電子供与性メトキシ基のために、ニトロ化またはハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、通常、ニトロ化には硝酸、臭素化には臭素などの試薬を使用し、通常、塩化鉄(III)などの触媒の存在下で行われます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 芳香環のニトロまたはハロゲン化誘導体。
科学研究への応用
2-[(5Z)-5-(3,4-ジメトキシベンジリデン)-2,4-ジオキソ-1,3-チアゾリジン-3-イル]-N-(3-メチルブチル)アセトアミドは、科学研究にいくつかの応用があります。
化学: 潜在的な生物活性を有する新しい化合物の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酸化ストレスと炎症に関与する経路、特にそれらの経路を調節する役割について調査されています。
医学: 抗がん、抗菌、抗炎症作用など、潜在的な治療効果について研究されています。
産業: 安定性または反応性の向上など、特定の化学的特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, particularly those involving oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
作用機序
この化合物の作用機序は、さまざまな分子標的と経路との相互作用に関与しています。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、それらの活性を調節することができます。たとえば、酸化ストレス経路に関与する酵素を阻害し、抗酸化効果を発揮する可能性があります。
関与する経路: この化合物は、炎症、細胞増殖、アポトーシスに関連するシグナル伝達経路に影響を与える可能性があります。これらの経路を調節することにより、がんや炎症性疾患などの状態において治療効果を発揮することができます。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: これらの化合物もチアゾリジン環を含み、抗糖尿病作用が知られています。
ベンジリデン誘導体: ベンジリデン基を持つ化合物は、しばしば抗菌および抗がん作用について研究されています。
独自性
2-[(5Z)-5-(3,4-ジメトキシベンジリデン)-2,4-ジオキソ-1,3-チアゾリジン-3-イル]-N-(3-メチルブチル)アセトアミドは、特定の官能基の組み合わせが、一連の明確な化学的および生物学的特性を与えるため、独自です。ジメトキシベンジリデン基の存在は、生物活性の可能性を高め、チアゾリジン環は、さらなる化学修飾のための汎用性の高い足場を提供します。
この化合物の独特の構造と特性は、さまざまな科学研究分野における重要な研究対象となっています。
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.
Uniqueness
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the dimethoxybenzylidene group enhances its potential for biological activity, while the thiazolidine ring provides a versatile scaffold for further chemical modifications.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
特性
分子式 |
C19H24N2O5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H24N2O5S/c1-12(2)7-8-20-17(22)11-21-18(23)16(27-19(21)24)10-13-5-6-14(25-3)15(9-13)26-4/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,22)/b16-10- |
InChIキー |
CAFQKRDDTJVEGM-YBEGLDIGSA-N |
異性体SMILES |
CC(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O |
正規SMILES |
CC(C)CCNC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)

![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)



![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
methanolate](/img/structure/B12163835.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12163839.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163842.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)
